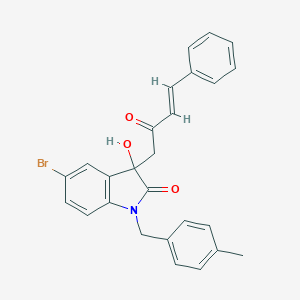
5-chloro-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-dihydro-2H-indol-2-one, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to have a wide range of biological effects, including anti-inflammatory, anti-tumor, and immunomodulatory properties.
Mechanism of Action
5-chloro-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-dihydro-2H-indol-2-one exerts its biological effects by inhibiting the activity of several kinases, including BTK, ITK, and JAK3. These kinases play important roles in the immune system and cancer cell proliferation. By inhibiting these kinases, this compound can reduce the activity of immune cells and cancer cells, leading to a decrease in inflammation and tumor growth.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the activity of several kinases, leading to a decrease in immune cell and cancer cell proliferation. This compound has also been found to have anti-inflammatory properties by inhibiting the production of cytokines and chemokines. In addition, this compound has been shown to have immunomodulatory effects by altering the activity of T cells and B cells.
Advantages and Limitations for Lab Experiments
5-chloro-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-dihydro-2H-indol-2-one has several advantages for use in scientific research. It is a small molecule inhibitor that can be synthesized in a laboratory setting, making it readily available for use in experiments. This compound has also been optimized to produce high yields and purity, making it suitable for use in a wide range of experiments. However, there are also limitations to using this compound in lab experiments. It is important to carefully control the dosage of this compound to avoid potential toxicity, and the compound may have off-target effects that could complicate experimental results.
Future Directions
There are several future directions for research on 5-chloro-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-dihydro-2H-indol-2-one. One area of interest is the potential therapeutic applications of this compound in cancer treatment. Studies have shown that this compound can inhibit the activity of several kinases that play important roles in cancer cell proliferation, making it a promising candidate for cancer therapy. Another area of interest is the potential use of this compound in autoimmune disorders and inflammatory diseases. This compound has been found to have anti-inflammatory properties, making it a potential therapeutic agent for these diseases. Finally, there is a need for further research on the mechanism of action of this compound and its potential off-target effects to better understand its biological effects and potential therapeutic applications.
Conclusion
In conclusion, this compound is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It has been found to have a wide range of biological effects, including anti-inflammatory, anti-tumor, and immunomodulatory properties. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for use in scientific research. Future research on this compound will focus on its potential therapeutic applications in cancer, autoimmune disorders, and inflammatory diseases, as well as its mechanism of action and potential off-target effects.
Synthesis Methods
The synthesis of 5-chloro-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-dihydro-2H-indol-2-one involves a series of chemical reactions that can be carried out in a laboratory setting. The starting materials for the synthesis are readily available, and the process involves several steps, including the formation of a key intermediate and the final coupling reaction. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Scientific Research Applications
5-chloro-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Studies have shown that this compound can inhibit the activity of several kinases, including BTK, ITK, and JAK3, which play important roles in the immune system and cancer cell proliferation. This compound has also been found to have anti-inflammatory properties by inhibiting the production of cytokines and chemokines.
Properties
Molecular Formula |
C18H14ClNO3 |
|---|---|
Molecular Weight |
327.8 g/mol |
IUPAC Name |
5-chloro-3-hydroxy-3-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)-1H-indol-2-one |
InChI |
InChI=1S/C18H14ClNO3/c19-11-6-8-15-14(9-11)18(23,17(22)20-15)13-7-5-10-3-1-2-4-12(10)16(13)21/h1-4,6,8-9,13,23H,5,7H2,(H,20,22) |
InChI Key |
BLVJEXZXEYKDSX-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2C(=O)C1C3(C4=C(C=CC(=C4)Cl)NC3=O)O |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)C1C3(C4=C(C=CC(=C4)Cl)NC3=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252861.png)
![3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252862.png)
![3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252863.png)
![3-hydroxy-1-(morpholin-4-ylmethyl)-3-[(3E)-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252864.png)

![3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252868.png)
![5-bromo-3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252870.png)
![5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252871.png)
![3-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1-[(4-methylphenyl)methyl]indol-2-one](/img/structure/B252872.png)
![5-bromo-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252873.png)

![5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252880.png)
![5-bromo-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252881.png)
![3-[2-(4,5-dibromo-2-furyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B252886.png)
